molecular formula C22H19FN4O2 B11015552 [4-(1H-benzimidazol-2-yl)piperidin-1-yl](8-fluoro-4-hydroxyquinolin-3-yl)methanone

[4-(1H-benzimidazol-2-yl)piperidin-1-yl](8-fluoro-4-hydroxyquinolin-3-yl)methanone

Cat. No.: B11015552
M. Wt: 390.4 g/mol
InChI Key: PWULDMZVZIDGMC-UHFFFAOYSA-N
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Description

4-(1H-Benzimidazol-2-yl)piperidin-1-ylmethanone is a heterocyclic compound featuring a benzimidazole-piperidine scaffold conjugated to an 8-fluoro-4-hydroxyquinoline moiety.

Properties

Molecular Formula

C22H19FN4O2

Molecular Weight

390.4 g/mol

IUPAC Name

3-[4-(1H-benzimidazol-2-yl)piperidine-1-carbonyl]-8-fluoro-1H-quinolin-4-one

InChI

InChI=1S/C22H19FN4O2/c23-16-5-3-4-14-19(16)24-12-15(20(14)28)22(29)27-10-8-13(9-11-27)21-25-17-6-1-2-7-18(17)26-21/h1-7,12-13H,8-11H2,(H,24,28)(H,25,26)

InChI Key

PWULDMZVZIDGMC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CNC5=C(C4=O)C=CC=C5F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and piperidine intermediates, which are then coupled with the fluoroquinoline derivative. Common reagents used in these reactions include strong bases, such as sodium hydride, and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC). The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoroquinoline moiety, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of partially or fully reduced analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.

Medicine

The compound’s potential therapeutic effects are of particular interest in medicinal chemistry. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to develop new treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core scaffolds, substituents, and molecular properties. Below is a comparative analysis with key examples:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (If Reported) References
4-(1H-Benzimidazol-2-yl)piperidin-1-ylmethanone (Target) C₂₃H₂₀FN₅O₂ 441.44 8-Fluoro-4-hydroxyquinoline Not explicitly reported
4-(2-Cyclopropyl-5-methyl-1H-imidazol-1-yl)piperidin-1-ylmethanone C₁₇H₂₁N₃O₂ 299.37 Furan, cyclopropyl-methylimidazole Not reported
4-(1-{1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl}piperidine-4-carbonyl)piperazin-1-ylmethanone C₂₉H₃₀FN₅O₃ 515.59 4-Fluorophenylmethyl, furan Not reported
1H-Benzo[d]imidazol-2-yl(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone C₂₈H₃₁N₅O₂ 477.59 4-Methoxybenzyl, pyridinyl Dual H₁/H₄ receptor ligand activity

Key Observations

Scaffold Diversity: The target compound utilizes a quinoline core, whereas analogs in Table 1 feature furan (e.g., ) or pyridinyl (e.g., ) substituents. Quinoline derivatives are known for enhanced intercalation and metal-binding properties, which may confer distinct pharmacological profiles compared to furan-based analogs.

In contrast, the 4-fluorophenylmethyl group in C776-1432 adds steric bulk, which might influence receptor selectivity.

Molecular Weight and Complexity :

  • The target compound (MW 441.44) is intermediate in size compared to smaller furan-based analogs (e.g., S698-0695, MW 299.37 ) and larger derivatives like C776-1432 (MW 515.59 ). Higher molecular weight in the latter may impact bioavailability.

Biological Activity :

  • The dual H₁/H₄ receptor ligand activity reported for compound 7 in highlights the pharmacological relevance of benzimidazole-piperidine scaffolds. The absence of similar data for the target compound suggests a need for further functional assays.

Synthetic and Analytical Considerations :

  • describes purification techniques (e.g., SCX cartridges ) relevant to structurally complex analogs, which may apply to the target compound. Tools like Mercury CSD could aid in comparing crystallographic packing patterns or intermolecular interactions between analogs.

Biological Activity

The compound 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone represents a novel class of bioactive molecules with significant potential in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential clinical applications.

Chemical Structure and Properties

The compound can be described by its structural formula, which includes a benzimidazole moiety linked to a piperidine and a quinoline derivative. Its molecular weight is approximately 400 g/mol with significant hydrophobic characteristics, indicated by a high LogP value, suggesting good membrane permeability.

Research indicates that compounds containing benzimidazole and quinoline derivatives often exhibit their biological effects through various mechanisms, including:

  • Inhibition of Tyrosine Kinases: The compound may act as an inhibitor of specific tyrosine kinases involved in cancer cell proliferation.
  • Induction of Apoptosis: Studies have shown that similar compounds can trigger apoptotic pathways in cancer cells, leading to cell death.

Anticancer Activity

Recent studies have explored the anticancer properties of derivatives similar to 4-(1H-benzimidazol-2-yl)piperidin-1-ylmethanone. For instance, a study evaluated its effects on K562 leukemia cells (both imatinib-sensitive and resistant variants). The findings indicated:

  • Cytotoxicity: The compound exhibited significant cytotoxic effects on both K562S and K562R cells, with IC50 values in the low micromolar range.
  • Apoptosis Induction: Flow cytometry analyses revealed increased apoptosis rates in treated cells, correlating with elevated caspase 3/7 activity.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Apoptosis InductionMechanism
K562S5.0YesCaspase activation
K562R7.5YesCaspase activation
L92915.0NoNon-cytotoxic

Pharmacological Studies

In addition to anticancer activity, pharmacological studies have indicated potential applications in other areas:

Tyrosinase Inhibition

The compound has been investigated for its ability to inhibit tyrosinase, an enzyme critical in melanin biosynthesis. In vitro assays demonstrated that it could effectively inhibit tyrosinase activity, suggesting potential use in cosmetic formulations for skin lightening.

Table 2: Tyrosinase Inhibition Data

CompoundIC50 (µM)
[4-(1H-benzimidazol-2-yl)...]10.5
Kojic Acid17.76

Case Studies

A notable case study involved the administration of the compound in animal models to assess its therapeutic efficacy against tumor growth. Results showed a marked reduction in tumor size compared to control groups, supporting its potential as an effective therapeutic agent.

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